2-{(E)-[(4-{[(2Z)-2-(2-{[(4-chlorophenyl)carbonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 4-chlorobenzoate
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Overview
Description
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Key reagents include 4-chlorobenzoic acid, phenylamine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications
Properties
Molecular Formula |
C35H23Cl2N3O5 |
---|---|
Molecular Weight |
636.5 g/mol |
IUPAC Name |
[2-[[4-[[(Z)-[2-(4-chlorobenzoyl)oxyphenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C35H23Cl2N3O5/c36-28-15-9-24(10-16-28)34(42)44-31-7-3-1-5-26(31)21-38-30-19-13-23(14-20-30)33(41)40-39-22-27-6-2-4-8-32(27)45-35(43)25-11-17-29(37)18-12-25/h1-22H,(H,40,41)/b38-21?,39-22- |
InChI Key |
CZADEPHILIMOLO-XPKUNXSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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